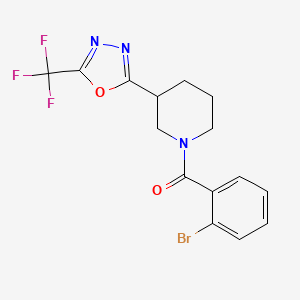

(2-Bromophenyl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

CAS No.: 1396760-28-3

Cat. No.: VC5260883

Molecular Formula: C15H13BrF3N3O2

Molecular Weight: 404.187

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396760-28-3 |

|---|---|

| Molecular Formula | C15H13BrF3N3O2 |

| Molecular Weight | 404.187 |

| IUPAC Name | (2-bromophenyl)-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone |

| Standard InChI | InChI=1S/C15H13BrF3N3O2/c16-11-6-2-1-5-10(11)13(23)22-7-3-4-9(8-22)12-20-21-14(24-12)15(17,18)19/h1-2,5-6,9H,3-4,7-8H2 |

| Standard InChI Key | RJMUGSRZXHIFEW-UHFFFAOYSA-N |

| SMILES | C1CC(CN(C1)C(=O)C2=CC=CC=C2Br)C3=NN=C(O3)C(F)(F)F |

Introduction

Molecular Formula and Weight

-

Molecular Formula: C15H12BrF3N3O2

-

Molecular Weight: Approximately 424.18 g/mol

Structural Components

The compound contains:

-

A 2-bromophenyl group.

-

A piperidine ring substituted with a 1,3,4-oxadiazole moiety.

-

A trifluoromethyl (-CF₃) functional group attached to the oxadiazole ring.

Key Features

-

The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability.

-

The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its bioactivity in medicinal chemistry.

Synthesis

The synthesis of compounds containing 1,3,4-oxadiazoles typically involves:

-

Hydrazide Formation: Reacting carboxylic acids with hydrazine derivatives to form acid hydrazides.

-

Cyclization: Treating hydrazides with reagents like phosphorus oxychloride (POCl₃) to form the oxadiazole ring.

-

Functionalization: Incorporating substituents such as bromophenyl or trifluoromethyl groups through condensation or substitution reactions.

For this specific compound:

-

The piperidine moiety is likely introduced via nucleophilic substitution or reductive amination.

-

The bromophenyl group is attached to the methanone backbone through electrophilic aromatic substitution.

Biological Activity

Compounds containing 1,3,4-oxadiazoles have been extensively studied for their pharmacological potential:

-

Anticancer Activity: Many oxadiazole derivatives exhibit cytotoxic effects against various cancer cell lines due to their ability to interact with DNA or inhibit enzymes involved in tumor progression .

-

Antimicrobial Properties: Oxadiazoles are known for their broad-spectrum antibacterial and antifungal activities .

-

CNS Activity: Piperidine-based derivatives often show activity as central nervous system (CNS) agents due to their ability to cross the blood-brain barrier .

Medicinal Chemistry

The compound's structure suggests potential applications in:

-

Drug Development:

-

As a lead compound for anticancer drugs.

-

As a scaffold for CNS-active agents targeting neurological disorders.

-

-

Pharmacological Screening:

-

Evaluating its binding affinity with enzyme targets or receptors using molecular docking studies.

-

Material Science

The electron-withdrawing trifluoromethyl group and heterocyclic oxadiazole ring could make this compound suitable for optoelectronic applications.

Data Table

| Property | Value/Description |

|---|---|

| Molecular Formula | C15H12BrF3N3O2 |

| Molecular Weight | ~424.18 g/mol |

| Functional Groups | Bromophenyl, Trifluoromethyl, Oxadiazole |

| Biological Activities | Anticancer, Antimicrobial, CNS-active |

| Synthetic Challenges | Cyclization of oxadiazole; piperidine functionalization |

| ADMET Profile | Lipophilic; favorable drug-like properties |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume